molecular formula C24H22N2O4S B11233019 6-allyl-N-(2-methoxybenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-allyl-N-(2-methoxybenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11233019
M. Wt: 434.5 g/mol
InChI Key: YMXBKDAITYYQRJ-UHFFFAOYSA-N
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Description

6-allyl-N-(2-methoxybenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives This compound is characterized by its unique structure, which includes an allyl group, a methoxybenzyl group, and a carboxamide group, all attached to a dibenzo[c,e][1,2]thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-allyl-N-(2-methoxybenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the dibenzo[c,e][1,2]thiazine core: This can be achieved through a cyclization reaction involving appropriate aromatic precursors and sulfur sources.

    Introduction of the allyl group: The allyl group can be introduced via an allylation reaction using allyl halides and suitable bases.

    Attachment of the methoxybenzyl group: This step involves a nucleophilic substitution reaction where the methoxybenzyl group is introduced using 2-methoxybenzyl halides.

    Formation of the carboxamide group: The carboxamide functionality is introduced through an amidation reaction using appropriate amines and carboxylic acid derivatives.

    Oxidation to form the 5,5-dioxide: The final step involves the oxidation of the thiazine ring to introduce the 5,5-dioxide functionality, typically using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-allyl-N-(2-methoxybenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the 5,5-dioxide functionality back to the corresponding thiazine.

    Substitution: The allyl and methoxybenzyl groups can participate in nucleophilic or electrophilic substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Allyl halides, methoxybenzyl halides.

    Hydrolysis conditions: Acidic or basic aqueous solutions.

Major Products Formed

    Sulfoxides and sulfones: From oxidation reactions.

    Thiazine derivatives: From reduction reactions.

    Substituted derivatives: From substitution reactions.

    Carboxylic acids and amines: From hydrolysis reactions.

Scientific Research Applications

6-allyl-N-(2-methoxybenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-allyl-N-(2-methoxybenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    6-allyl-N-(2-methoxybenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide: Lacks the 5,5-dioxide functionality.

    6-allyl-N-(2-methoxybenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-sulfone: Contains a sulfone group instead of the dioxide.

Uniqueness

6-allyl-N-(2-methoxybenzyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to the presence of the 5,5-dioxide functionality, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C24H22N2O4S

Molecular Weight

434.5 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C24H22N2O4S/c1-3-14-26-21-13-12-17(24(27)25-16-18-8-4-6-10-22(18)30-2)15-20(21)19-9-5-7-11-23(19)31(26,28)29/h3-13,15H,1,14,16H2,2H3,(H,25,27)

InChI Key

YMXBKDAITYYQRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)CC=C

Origin of Product

United States

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